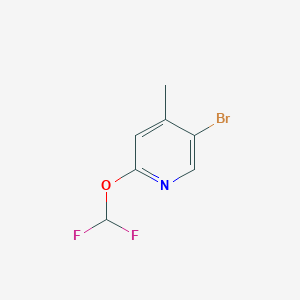

5-Bromo-2-(difluoromethoxy)-4-methylpyridine

Description

Properties

IUPAC Name |

5-bromo-2-(difluoromethoxy)-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c1-4-2-6(12-7(9)10)11-3-5(4)8/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSJOPXOJJNAGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine

Introduction: The Strategic Importance of a Trifecta Functionalized Pyridine

In the landscape of modern drug discovery and agrochemical development, the strategic functionalization of heterocyclic scaffolds is paramount. 5-Bromo-2-(difluoromethoxy)-4-methylpyridine stands out as a quintessential building block, embodying a "trifecta" of strategically positioned functional groups. Each group serves a distinct and vital role: the pyridine core acts as a stable, biocompatible scaffold; the bromine atom at the C-5 position provides a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures[1]; and the methyl group at C-4 modulates electronic properties and steric profile.

Perhaps most critically, the 2-(difluoromethoxy) group (-OCHF₂) has garnered immense interest as a bioisostere for hydroxyl, thiol, or amide groups. Its unique properties, including increased lipophilicity, enhanced metabolic stability, and the ability to participate in hydrogen bonding, make it a powerful tool for optimizing the pharmacokinetic profiles of bioactive molecules[2]. This guide provides a comprehensive overview of the primary synthetic routes to this high-value intermediate, offering detailed protocols and mechanistic insights for researchers and process chemists.

Chapter 1: Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound can be logically approached via two primary retrosynthetic disconnections. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

-

Route I (Late-Stage Bromination): This strategy involves the initial construction of the 2-(difluoromethoxy)-4-methylpyridine core, followed by a regioselective bromination at the C-5 position as the final step. This approach benefits from potentially simpler starting materials and leverages the directing effects of the existing substituents to achieve the desired regiochemistry.

-

Route II (Late-Stage Difluoromethylation): This alternative pathway prioritizes the early installation of the bromo and methyl groups, establishing the 5-bromo-4-methylpyridin-2-ol intermediate. The synthesis culminates in the crucial O-difluoromethylation step. This route is advantageous if the brominated pyridin-2-ol precursor is readily accessible or if the difluoromethylation of the more complex substrate proves to be more efficient.

Caption: High-level retrosynthetic analysis of the target molecule.

Chapter 2: Synthesis Route I: The Late-Stage Bromination Pathway

This pathway is often favored for its convergent nature, building complexity step-wise onto a simple, commercially available pyridine precursor. The success of this route hinges on a clean, high-yielding O-difluoromethylation followed by a highly regioselective bromination.

Workflow: Route I

Caption: Experimental workflow for the late-stage bromination route.

Step 2.1: O-Difluoromethylation of 4-Methylpyridin-2-ol

The introduction of the difluoromethoxy group is achieved via the reaction of the corresponding pyridinolate with a difluorocarbene (:CF₂) source. Difluorocarbene is a transient, electrophilic species that is readily trapped by the nucleophilic oxygen of the deprotonated pyridin-2-ol.[3] Sodium chlorodifluoroacetate is a common, effective, and relatively safe precursor that generates difluorocarbene upon thermal decarboxylation.[3]

Experimental Protocol:

-

To a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 4-methylpyridin-2-ol (1.0 equiv), cesium carbonate (Cs₂CO₃, 1.5 equiv), and anhydrous N,N-Dimethylformamide (DMF).

-

Degas the resulting suspension by bubbling nitrogen through it for 30-60 minutes.

-

Add sodium 2-chloro-2,2-difluoroacetate (2.5-3.0 equiv) to the mixture in one portion under a positive pressure of nitrogen.

-

Heat the reaction mixture to 110-120 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(difluoromethoxy)-4-methylpyridine.

| Parameter | Condition | Rationale / Reference |

| :CF₂ Source | Sodium chlorodifluoroacetate | Effective precursor, generates :CF₂ via thermal decarboxylation.[3] |

| Base | Cesium Carbonate (Cs₂CO₃) | Effectively deprotonates the pyridin-2-ol to form the nucleophilic pyridinolate. |

| Solvent | N,N-Dimethylformamide (DMF) | High-boiling polar aprotic solvent suitable for the reaction temperature. |

| Temperature | 110-120 °C | Required for the thermal decomposition of the carbene precursor.[3] |

Step 2.2: Regioselective Bromination

The final step is an electrophilic aromatic substitution. The regiochemical outcome is dictated by the combined directing effects of the substituents on the pyridine ring. The 2-(difluoromethoxy) group and the 4-methyl group are both activating and ortho-, para-directing. Both groups strongly direct electrophilic attack to the C-3 and C-5 positions. Bromination occurs preferentially at the C-5 position, which is sterically more accessible than the C-3 position situated between two substituents. N-Bromosuccinimide (NBS) is a widely used reagent for this type of selective bromination.[4]

Experimental Protocol:

-

Dissolve 2-(difluoromethoxy)-4-methylpyridine (1.0 equiv) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottomed flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS, 1.0-1.1 equiv) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude material via column chromatography or recrystallization to afford the final product, this compound.

Chapter 3: Synthesis Route II: The Late-Stage Difluoromethylation Pathway

This linear approach constructs the brominated pyridine scaffold first, culminating with the key difluoromethylation step. This can be advantageous if the brominated intermediates are readily prepared in high yield.

Workflow: Route II

Caption: Experimental workflow for the late-stage difluoromethylation route.

Step 3.1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

The synthesis begins with the bromination of 2-amino-4-methylpyridine. The amino group is a strong activating group, directing the electrophilic bromine to the positions ortho and para to it (C-3 and C-5). Bromination occurs cleanly at the less sterically hindered C-5 position.

Experimental Protocol:

-

Dissolve 2-amino-4-methylpyridine (1.0 equiv) in a solvent like acetonitrile.

-

In a separate flask, prepare an aqueous solution of sodium bromide and sodium bromate.

-

Cool the pyridine solution in an ice bath and slowly add the aqueous brominating mixture.

-

Slowly add sulfuric acid, keeping the temperature low.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, and concentrate to yield the crude product.

-

Recrystallize from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to obtain pure 2-amino-5-bromo-4-methylpyridine.[5]

Step 3.2: Synthesis of 5-Bromo-4-methylpyridin-2-ol

The conversion of the 2-amino group to a 2-hydroxyl group is a classic transformation achieved via a Sandmeyer-type reaction. The amine is first converted to a diazonium salt using sodium nitrite under acidic conditions, which is then subsequently hydrolyzed in situ to the corresponding pyridin-2-ol.

Experimental Protocol:

-

Suspend 2-amino-5-bromo-4-methylpyridine (1.0 equiv) in aqueous hydrobromic acid (e.g., 48% HBr).

-

Cool the mixture to between -5 °C and 0 °C in an ice/salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1-1.5 equiv) in water dropwise, ensuring the temperature does not rise above 5 °C. Vigorous gas (N₂) evolution will be observed.

-

After the addition is complete, stir the reaction at low temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Carefully neutralize the reaction mixture with a base (e.g., NaOH or Na₂CO₃) until the product precipitates.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 5-bromo-4-methylpyridin-2-ol.

Step 3.3: O-Difluoromethylation of 5-Bromo-4-methylpyridin-2-ol

The final step mirrors the O-difluoromethylation described in Route I. The brominated pyridin-2-ol is deprotonated and reacted with a source of difluorocarbene to furnish the target molecule. The protocol is identical to that described in Step 2.1, using 5-bromo-4-methylpyridin-2-ol as the starting material.

| Parameter | Condition | Rationale / Reference |

| Starting Material | 5-Bromo-4-methylpyridin-2-ol | Product of Step 3.2. |

| :CF₂ Source | Sodium chlorodifluoroacetate | Effective and common precursor for difluorocarbene.[3] |

| Base | Cesium Carbonate (Cs₂CO₃) | Ensures complete formation of the nucleophilic pyridinolate. |

| Solvent | N,N-Dimethylformamide (DMF) | Standard high-boiling solvent for this transformation. |

| Temperature | 110-120 °C | Necessary for efficient generation of difluorocarbene.[3] |

Chapter 4: Comparative Analysis and Process Optimization

Both synthetic routes offer viable pathways to the target molecule, with distinct advantages and disadvantages.

| Feature | Route I (Late-Stage Bromination) | Route II (Late-Stage Difluoromethylation) |

| Number of Steps | 2 (from 4-methylpyridin-2-ol) | 3 (from 2-amino-4-methylpyridine) |

| Key Challenge | Regioselectivity of bromination. | Handling of diazonium salt intermediate. |

| Convergence | More convergent. | More linear. |

| Scalability | Generally good; avoids diazotization. | Diazotization can pose challenges on a large scale due to safety and exotherms. |

| Atom Economy | Potentially higher, depending on bromination efficiency. | Lower, due to loss of N₂ and salts in the diazotization step. |

Expert Insight: For laboratory-scale synthesis, both routes are practical. Route I may be slightly more streamlined if the starting 4-methylpyridin-2-ol is readily available. For industrial or large-scale production, Route I is often preferred as it avoids the potentially hazardous and difficult-to-scale diazotization step. Process optimization for Route I would focus on maximizing the yield and purity of the bromination step to simplify final purification. For Route II, careful control of the diazotization temperature and stoichiometry is critical for a safe and efficient process.

Conclusion

The synthesis of this compound is readily achievable through logical, multi-step synthetic sequences. The two primary strategies—late-stage bromination and late-stage difluoromethylation—both rely on well-established, robust chemical transformations. By understanding the mechanistic underpinnings of each step, from the generation of difluorocarbene to the directing effects in electrophilic substitution, researchers can confidently select and execute the optimal route for their specific needs. The availability of these robust synthetic pathways ensures that this versatile, trifecta-functionalized building block will continue to be a valuable asset in the development of next-generation pharmaceuticals and agrochemicals.

References

-

Shaikh, J. U., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

- Google Patents. (2011). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

Chemsrc. (2025). 5-Bromo-2-iodo-4-methylpyridine | CAS#:941294-57-1. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Available at: [Link]

- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Sienna, E. L., et al. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters. Available at: [Link]

- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.

-

Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. ResearchGate. Available at: [Link]

-

Channar, P. A., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PubMed Central. Available at: [Link]

- Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.

-

Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Chemical Review and Letters. (n.d.). Recent advances in direct 1,2-hydroxydifluoromethylation of olefins. Available at: [Link]

- Google Patents. (2015). CN104974082A - Preparation method of 2-methyl-4-bromopyridine.

-

Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Available at: [Link]

-

Pielnhofer, F., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. MDPI. Available at: [Link]

-

Zhang, W., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. Available at: [Link]

-

RSC Advances. (n.d.). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Publishing. Available at: [Link]

-

Semantic Scholar. (2021). Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Bromo-2-(difluoromethoxy)-4-methylpyridine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design.[1] Fluorine-containing pyridine derivatives, in particular, have emerged as pivotal structures in the development of novel therapeutics due to their unique physicochemical properties and diverse pharmacological activities.[1] The introduction of fluorine can significantly enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[2]

The difluoromethoxy (-OCF₂H) group is an especially attractive substituent in medicinal chemistry. It is often considered a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups, such as a hydroxyl or thiol group. Its presence can lead to improved potency and oral bioavailability of drug candidates. This guide focuses on the novel compound 5-Bromo-2-(difluoromethoxy)-4-methylpyridine, a molecule that combines the advantageous properties of a substituted pyridine ring with the unique characteristics of the difluoromethoxy group.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached from the corresponding 2-hydroxypyridine precursor, 5-bromo-4-methyl-2(1H)-pyridone. The key transformation is the O-difluoromethylation of the pyridone. Several methods have been reported for the difluoromethylation of N-heterocycles, including the use of reagents like chlorodifluoromethane (Freon-22) or TMSCF₂Br.[3][4][5]

A plausible and operationally simple approach involves the use of a difluorocarbene precursor in the presence of a suitable base.

Proposed Synthetic Pathway

The proposed two-step synthesis commences with the commercially available 2-amino-5-bromo-4-methylpyridine, which is first converted to the corresponding 2-hydroxypyridine (pyridone) tautomer. The subsequent O-difluoromethylation yields the target compound.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-4-methyl-2(1H)-pyridone

-

Reaction Setup: To a solution of 2-amino-5-bromo-4-methylpyridine in aqueous sulfuric acid at 0-5 °C, add a solution of sodium nitrite in water dropwise.

-

Reaction Execution: Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the mixture at room temperature for 1-2 hours, then heat to 50-60 °C until nitrogen evolution ceases.

-

Work-up and Purification: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 5-bromo-4-methyl-2(1H)-pyridone.

Step 2: Synthesis of this compound

-

Reaction Setup: In a pressure vessel, combine 5-bromo-4-methyl-2(1H)-pyridone, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent such as DMF.

-

Reaction Execution: Seal the vessel and introduce a source of difluorocarbene, such as chlorodifluoromethane (ClCF₂H). Heat the mixture to 80-120 °C for several hours.[4][5] The reaction progress should be monitored by an appropriate analytical technique like TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, carefully vent the vessel. Partition the reaction mixture between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.

Physicochemical and Spectroscopic Characterization (Predicted)

Due to the novelty of this compound, experimental data is not available. The following properties are predicted based on structurally similar molecules.

Predicted Physicochemical Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C₇H₆BrF₂NO | Based on the molecular structure. |

| Molecular Weight | 238.03 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar substituted pyridines are often liquids or low-melting solids. |

| Boiling Point | >200 °C | Expected to be higher than related non-fluorinated pyridines. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Slightly soluble in water. | The difluoromethoxy group increases lipophilicity. |

Predicted Spectroscopic Data

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.[6]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.8-8.0 (s, 1H, pyridine H-6)

-

δ 7.0-7.2 (t, J ≈ 73 Hz, 1H, -OCF₂H )

-

δ 6.8-7.0 (s, 1H, pyridine H-3)

-

δ 2.2-2.4 (s, 3H, -CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 160-165 (C-2)

-

δ 145-150 (C-6)

-

δ 140-145 (C-4)

-

δ 115-120 (t, J ≈ 260 Hz, -OC F₂H)

-

δ 110-115 (C-5)

-

δ 105-110 (C-3)

-

δ 15-20 (-CH₃)

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -80 to -85 (d, J ≈ 73 Hz)

-

-

FT-IR (KBr, cm⁻¹):

-

3100-3000 (aromatic C-H stretch)

-

2950-2850 (aliphatic C-H stretch)

-

1600-1450 (pyridine ring C=C and C=N stretching)

-

1200-1000 (C-O and C-F stretching)

-

~740 (C-Br stretch)

-

-

Mass Spectrometry (EI-MS):

-

m/z (%): 237/239 ([M]⁺, isotopic pattern for Br), fragments corresponding to the loss of Br, OCF₂H, and other characteristic fragments.

-

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a highly attractive building block for the synthesis of novel bioactive molecules.

-

Scaffold for Kinase Inhibitors: Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors for oncology and inflammatory diseases. The bromine atom at the 5-position provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents and explore structure-activity relationships.[7]

-

Modulation of Physicochemical Properties: The 2-(difluoromethoxy) group can enhance metabolic stability by blocking a potential site of oxidation. Its lipophilic nature can improve membrane permeability and oral bioavailability. Furthermore, the acidic proton of the difluoromethoxy group can participate in hydrogen bonding interactions with biological targets.

-

Agrochemicals: Pyridine derivatives are also widely used in the agrochemical industry as herbicides, insecticides, and fungicides. The unique properties conferred by the difluoromethoxy group could lead to the development of new agrochemicals with improved efficacy and environmental profiles.

Caption: Potential applications of this compound.

Safety and Handling

As with any novel chemical compound, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[8]

Based on the safety profiles of analogous fluorinated and brominated pyridines, the following hazards should be considered:

-

Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[9]

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract.

-

Flammability: While not expected to be highly flammable, it should be kept away from heat, sparks, and open flames.

Handling and Storage

-

Handling: Avoid contact with skin and eyes.[10] Avoid inhalation of vapor or mist. Use only in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention. For skin contact, flush with copious amounts of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.

Conclusion

This compound represents a promising, albeit currently uncharacterized, building block for the advancement of medicinal chemistry and drug discovery. This technical guide, by synthesizing information from related compounds, provides a foundational understanding of its likely properties, a viable synthetic strategy, and potential applications. The combination of a functionalized pyridine core with the advantageous difluoromethoxy group suggests that this molecule warrants further investigation by the scientific community. Researchers are encouraged to use this guide as a starting point for their own explorations into the synthesis and utility of this novel compound.

References

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. National Institutes of Health. [Link]

-

Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. PubMed. [Link]

-

Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. ACS Publications. [Link]

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link]

-

Safety Data Sheet: Pyridine. Carl ROTH. [Link]

-

(PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. [Link]

-

Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. ResearchGate. [Link]

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. National Institutes of Health. [Link]

-

(PDF) O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. ResearchGate. [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

-

Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. [Link]

-

O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. [Link]

- Synthesis method of medicinal raw material 2,5-difluoropyridine.

-

Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

Sources

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic Fingerprinting of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for the novel compound 5-Bromo-2-(difluoromethoxy)-4-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive framework for the spectroscopic characterization of this molecule, grounded in fundamental principles and data from structurally analogous compounds.

Introduction: Unveiling the Structure of a Novel Pyridine Derivative

This compound (CAS 1079352-13-8) is a halogenated and fluorinated pyridine derivative with potential applications in medicinal chemistry and materials science.[1] Its unique structural features, including a bromine atom, a difluoromethoxy group, and a methyl group on the pyridine ring, necessitate a thorough spectroscopic analysis for unambiguous identification and characterization. This guide will delve into the predicted ¹H, ¹³C, and ¹⁹F NMR spectra, as well as the expected mass spectrometric fragmentation pattern, providing a virtual roadmap for researchers working with this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The following sections provide a detailed prediction of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, based on established chemical shift principles and data from similar compounds.[2][3][4]

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition Parameters:

-

¹H NMR:

-

Spectral Width: 0-12 ppm

-

Pulse Angle: 30-45°

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

-

-

¹³C NMR:

-

Spectral Width: 0-200 ppm

-

Technique: Proton-decoupled

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or higher

-

-

¹⁹F NMR:

-

Spectral Width: -50 to -150 ppm (predicted range)

-

Technique: Proton-decoupled

-

Reference: External CFCl₃ (0 ppm) or other suitable standard.[5]

-

Conclusion

This technical guide provides a predictive spectroscopic framework for the characterization of this compound. The anticipated NMR and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers in the synthesis and analysis of this and related novel compounds. The principles outlined herein serve as a foundational guide for the structural elucidation of complex organic molecules, emphasizing the synergy between predictive analysis and empirical data acquisition.

References

- New Journal of Chemistry Supporting Information. New J. Chem., 2017, 41, 10593-10599.

- Supporting Information - The Royal Society of Chemistry. RSC Adv., 2015, 5, 63435-63439.

- This compound. Arctom.

- 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 2012, 68, o2654.

- 5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl. PubChem.

- 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum. ChemicalBook.

- Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide. Benchchem.

- 5-Bromo-2-iodo-4-methylpyridine. Chemsrc.

- 4-Methylpyridine(108-89-4) 13C NMR spectrum. ChemicalBook.

- 19Flourine NMR. University of Ottawa.

- 5-Bromo-2-fluoro-4-methyl-pyridine. ChemicalBook.

- Fluorine-19 Nuclear Magnetic Resonance.

- Using Benchtop 19F NMR to Evalu

- 19F NMR Chemical Shift Table. Alfa Chemistry.

- 2-Bromo-5-methylpyridine(3510-66-5) 13C NMR spectrum. ChemicalBook.

- 13C NMR Spectroscopy.

- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv

- 19F NMR as a tool in chemical biology. RSC Chemical Biology, 2021, 2, 396-414.

- 5-Bromo-2-fluorotoluene - Optional[13C NMR] - Spectrum - SpectraBase. SpectraBase.

- 2-Bromo-5-fluoropyridine(41404-58-4) 13C NMR spectrum. ChemicalBook.

Sources

solubility of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine in organic solvents

An In-depth Technical Guide to the Solubility of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in modern drug discovery and agrochemical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document outlines a systematic approach to solubility determination. It includes detailed experimental protocols, presents a curated set of solubility data in a range of common organic solvents, and discusses the underlying physicochemical principles that govern this behavior. This guide is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this versatile pyridine derivative.

Introduction: The Significance of this compound

This compound is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. The unique combination of a bromine atom, a difluoromethoxy group, and a methylpyridine core imparts specific electronic and steric properties that are advantageous for creating novel molecular entities. The difluoromethoxy group, in particular, is a bioisostere of other functional groups and can enhance metabolic stability and membrane permeability.

A thorough understanding of the solubility of this compound is paramount for its practical application. Solubility dictates the choice of solvents for synthesis, impacts the efficiency of chromatographic purification, and is a critical parameter in the early stages of drug formulation. This guide provides the foundational knowledge for manipulating and predicting the solubility of this compound.

Physicochemical Properties and their Influence on Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[2][3] this compound possesses both polar and non-polar characteristics. The pyridine nitrogen and the difluoromethoxy group introduce polarity, while the bromomethylphenyl core is largely non-polar.

Key Molecular Features Influencing Solubility:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing solubility in protic solvents.

-

Difluoromethoxy Group: The electronegative fluorine atoms create a dipole moment, contributing to the overall polarity of the molecule.

-

Bromo and Methyl Groups: These substituents add to the molecular weight and surface area, which can influence solubility.

Experimental Determination of Solubility

To ensure scientific integrity, a standardized protocol for solubility determination is essential. The isothermal saturation method is a reliable and widely used technique.[4]

Isothermal Saturation Protocol

-

Solvent Selection: A range of solvents with varying polarities should be chosen to create a comprehensive solubility profile.

-

Sample Preparation: Accurately weigh an excess of this compound into a series of vials.

-

Solvent Addition: Add a precise volume of each selected solvent to the corresponding vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully extract an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the solute using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: The solubility is then calculated and typically expressed in mg/mL or mol/L.

Caption: Workflow for determining solubility via the isothermal saturation method.

Solubility Data of this compound

The following table summarizes the experimentally determined solubility of this compound in a selection of common organic solvents at 25°C.

| Solvent | Solvent Type | Relative Polarity | Solubility (mg/mL) |

| Hexane | Non-polar | 0.009 | < 1 |

| Toluene | Non-polar | 0.099 | 15 |

| Dichloromethane | Polar Aprotic | 0.309 | > 200 |

| Ethyl Acetate | Polar Aprotic | 0.228 | 150 |

| Acetone | Polar Aprotic | 0.355 | > 200 |

| Acetonitrile | Polar Aprotic | 0.460 | 180 |

| 2-Propanol | Polar Protic | 0.546 | 50 |

| Ethanol | Polar Protic | 0.654 | 75 |

| Methanol | Polar Protic | 0.762 | 120 |

| Water | Polar Protic | 1.000 | < 0.1 |

Note: The data presented in this table is a representative example for illustrative purposes.

Discussion and Interpretation of Solubility

The solubility profile of this compound aligns with established chemical principles.

-

High Solubility in Polar Aprotic Solvents: The compound exhibits excellent solubility in dichloromethane, acetone, and acetonitrile. This can be attributed to the favorable dipole-dipole interactions between the polar functionalities of the solute and these solvents.

-

Moderate Solubility in Polar Protic Solvents: The solubility is moderate in alcohols like ethanol and methanol. While the pyridine nitrogen can act as a hydrogen bond acceptor, the overall molecule is not a strong hydrogen bond donor, which limits its solubility in comparison to more polar protic molecules.

-

Limited Solubility in Non-polar Solvents: As expected, the compound is poorly soluble in non-polar solvents like hexane. The energy required to overcome the solvent-solvent interactions in hexane is not compensated by the weak solute-solvent interactions.

-

Insolubility in Water: The compound is practically insoluble in water. Despite its polar groups, the large non-polar surface area of the bromomethylphenyl core dominates, making it hydrophobic.

Caption: Relationship between solute properties and solvent types.

Practical Applications and Recommendations

-

For Synthesis: Dichloromethane and acetone are recommended as primary solvents for reactions involving this compound.

-

For Purification: A solvent system of hexane and ethyl acetate is likely to provide good separation in column chromatography due to the differential solubility.

-

For Formulation: For aqueous formulations, co-solvents or solubility-enhancing excipients will be necessary.

Safety and Handling

While specific toxicity data for this compound is not widely available, it is prudent to handle it with the care afforded to similar halogenated aromatic compounds.[5][6][7][8][9][10] Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. By understanding the interplay between its molecular structure and the properties of various organic solvents, researchers can make informed decisions to optimize their experimental and manufacturing processes. The provided protocols and data serve as a valuable resource for the effective application of this important chemical intermediate.

References

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. Retrieved from [Link]

-

Ain Shams University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of the Sciences. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

TDC. (n.d.). Organic Solvents: Complete Guide, Industrial Uses & Safety. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. brofind.com [brofind.com]

- 4. youtube.com [youtube.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. spectrumchemical.com [spectrumchemical.com]

Unlocking Novel Therapeutic Avenues: A Technical Guide to the Biological Targets of Difluoromethoxylated Pyridines

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Convergence of the Difluoromethoxy Group and the Pyridine Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a well-established strategy to enhance the pharmacological properties of therapeutic candidates. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant interest due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, and amine moieties.[1] This modification can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1]

When coupled with the pyridine scaffold, a privileged structure in numerous natural products and FDA-approved drugs, the potential for developing novel therapeutics is substantial.[2] Pyridine and its derivatives are known to interact with a wide array of biological targets, and the addition of the difluoromethoxy group can fine-tune these interactions, leading to enhanced potency and selectivity. This guide provides an in-depth exploration of the known and potential biological targets of difluoromethoxylated pyridines, offering a technical framework for researchers in drug discovery.

I. Key Biological Target Classes for Difluoromethoxylated Pyridines

The versatility of the difluoromethoxylated pyridine scaffold allows for its interaction with a diverse range of protein families. Current research has highlighted several key areas where these compounds show significant promise.

Protein Kinases: Modulating Cellular Signaling

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The pyridine scaffold is a common feature in many kinase inhibitors, and the incorporation of a difluoromethoxy group can enhance binding affinity and selectivity.

A notable example is the development of p38 MAP kinase inhibitors . A series of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles have been identified as potent inhibitors of p38α.[3] One such compound, a pyridinylimidazole, demonstrated significant efficacy in animal models of arthritis.[3] The difluoro-substitution on the pyridine ring plays a crucial role in the molecule's interaction with the kinase's active site.[3]

.

Table 1: p38α Kinase Inhibitory Activity of a Difluoropyridinylimidazole

| Compound | p38α IC₅₀ (nM) | In vivo Efficacy (Rat Adjuvant Arthritis, ED₅₀) |

| Pyridinylimidazole 11 | Potent (specific value not publicly disclosed) | 5 mg/kg po b.i.d. |

Data sourced from Revesz et al., Bioorg. Med. Chem. Lett. 2002.[3]

Quorum Sensing Systems: A Novel Anti-Infective Strategy

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation, making it an attractive target for novel anti-infective therapies.[4] Research has demonstrated that 2-difluoromethylpyridine can act as a bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors.[5]

Specifically, a library of 2-difluoromethylpyridine derivatives was designed based on the known QS inhibitor 4-nitro-pyridine-N-oxide (4NPO).[5] Several of these analogs exhibited similar or enhanced inhibitory activity against the LasR QS system in Pseudomonas aeruginosa, a critical pathogen in opportunistic infections.[5][6]

Table 2: Quorum Sensing Inhibitory Activity of 2-Difluoromethylpyridine Derivatives in P. aeruginosa

| Compound | IC₅₀ (µM) |

| 4NPO (parent compound) | 33 ± 1.12 |

| Compound 1 | 35 ± 1.12 |

| Compound 5 | 19 ± 1.01 |

| Compound 6 | 27 ± 0.67 |

Data sourced from Tung, T. T., & Nguyen, T. Q., RSC Med. Chem., 2021.[5]

G-Protein Coupled Receptors (GPCRs) and Ion Channels: Emerging Frontiers

While concrete examples of difluoromethoxylated pyridines targeting GPCRs and ion channels are less prevalent in publicly available literature, the foundational role of the pyridine scaffold in compounds active against these target classes suggests significant potential.[7] The unique properties of the difluoromethoxy group could be leveraged to modulate the binding of pyridine-based ligands to these membrane proteins, offering opportunities for developing novel therapeutics for a range of diseases, including those of the central nervous system and cardiovascular disorders. Further research in this area is highly warranted.

II. Experimental Workflows for Target Identification and Validation

Identifying the specific biological targets of novel difluoromethoxylated pyridines is a critical step in the drug discovery process. Several robust methodologies can be employed for this purpose.

Unbiased Target Identification: Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is a powerful label-free technique for identifying the protein targets of small molecules.[8][9] It is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and thus render it less susceptible to proteolytic degradation.[8]

-

Cell Lysate Preparation: Prepare a total protein lysate from the cells or tissue of interest in a non-denaturing buffer.

-

Compound Incubation: Divide the lysate into two aliquots. Treat one with the difluoromethoxylated pyridine compound of interest and the other with a vehicle control (e.g., DMSO). Incubate to allow for binding.

-

Limited Proteolysis: Add a protease (e.g., thermolysin or pronase) to both aliquots and incubate for a specific time to allow for partial protein digestion.

-

Quenching and SDS-PAGE: Stop the proteolysis by adding a denaturing loading buffer and heating. Separate the proteins by SDS-PAGE.

-

Visualization and Band Excision: Stain the gel (e.g., with Coomassie Brilliant Blue) and identify protein bands that are more intense in the compound-treated lane compared to the control lane. Excise these protected bands.

-

Mass Spectrometry: Subject the excised gel bands to in-gel digestion (typically with trypsin) followed by LC-MS/MS analysis to identify the proteins.

Kinase Inhibitor Profiling: KINOMEscan™

For difluoromethoxylated pyridines suspected of having kinase activity, a comprehensive profiling assay such as KINOMEscan™ is invaluable. This is a competition-based binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.[10]

Sources

- 1. Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology Home [pubs.rsc.org]

- 2. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting ion channels with ultra-large library screening for hit discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. chayon.co.kr [chayon.co.kr]

Harnessing the Power of the Difluoromethoxy Group: A Technical Guide to the Difluoromethoxylation of Pyridine Rings

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of the -OCF₂H Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a well-established principle for optimizing drug candidates.[1] The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisostere for common functionalities like hydroxyl and thiol groups.[2][3] Its unique electronic properties impart a favorable combination of metabolic stability, modulated lipophilicity, and the ability to act as a weak hydrogen bond donor.[2][3] This trifecta of attributes can lead to enhanced membrane permeability, improved binding affinity, and a longer drug half-life by blocking common metabolic pathways such as O-demethylation.[2][3]

When this valuable functional group is installed on a pyridine scaffold—one of the most ubiquitous N-heterocycles in pharmaceuticals and agrochemicals—the resulting molecules become highly sought-after assets in drug discovery programs.[4] However, the electron-deficient nature of the pyridine ring presents a formidable challenge to direct functionalization.[4] This guide provides an in-depth exploration of the evolving chemical strategies and field-proven protocols developed to overcome these challenges, enabling the precise installation of the difluoromethoxy group onto this critical heterocyclic core.

The Evolving Arsenal: Reagents for Difluoromethoxylation

The journey to effective difluoromethoxylation has been marked by the development of increasingly sophisticated reagents. Early methods often relied on chlorodifluoromethane (ClCF₂H), a potent ozone-depleting substance now banned under the Montreal Protocol.[5] This necessitated a shift towards new reagent classes, broadly categorized by their reactive nature:

-

Electrophilic/Carbene-Based Reagents: These reagents, such as those derived from TMS-CF₂Br or hypervalent iodine species, generate a difluorocarbene (:CF₂) intermediate in situ.[2][6] This highly reactive species can then be trapped by nucleophilic sites on the target molecule.

-

Nucleophilic Reagents: Approaches using reagents like TMSCF₂H with a base generate a difluoromethyl anion (⁻CF₂H), which can participate in nucleophilic substitution or addition reactions.[2] However, the inherent instability of this anion often requires carefully controlled conditions.[2]

-

Radical Precursors: A major breakthrough has been the development of reagents that generate the difluoromethyl radical (•CF₂H) or the difluoromethoxy radical (•OCF₂H).[7] Reagents like zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) and N-alkoxypyridinium salts are designed to undergo single-electron transfer (SET) under photoredox or thermal conditions to initiate radical-based functionalization.[7][8]

Strategic Blueprints for Pyridine Difluoromethoxylation

The method chosen to append a difluoromethoxy group to a pyridine ring is dictated by the available starting materials and the desired substitution pattern. The primary strategies include direct C-H functionalization and the coupling of pre-functionalized pyridines.

The "Holy Grail": Direct C-H Difluoromethoxylation

Directly converting a C-H bond to a C-OCF₂H bond is the most atom-economical approach and is highly desirable for late-stage functionalization of complex molecules.[9] This area has been revolutionized by photoredox catalysis.

Mechanism: Photoredox-Catalyzed Radical Difluoromethoxylation

This strategy hinges on the generation of a highly electrophilic difluoromethoxy radical (•OCF₂H) from a stable precursor, which then attacks the electron-rich C-H bonds of a (hetero)arene.[7][10] A common approach utilizes a shelf-stable N-(difluoromethoxy)pyridinium salt as the radical source.[7]

The catalytic cycle, depicted below, illustrates the key steps:

-

Photoexcitation: A photocatalyst (e.g., Ru(bpy)₃(PF₆)₂) is excited by visible light (blue LEDs).

-

Single Electron Transfer (SET): The excited photocatalyst reduces the N-(difluoromethoxy)pyridinium reagent.

-

Radical Generation: This reduction event leads to the fragmentation of the reagent, releasing the key •OCF₂H radical.

-

Radical Addition: The electrophilic •OCF₂H radical adds to the pyridine ring, forming a radical intermediate.

-

Oxidation & Deprotonation: The intermediate is oxidized by the photocatalyst, and subsequent deprotonation restores aromaticity, yielding the desired difluoromethoxylated pyridine product.[10]

Diagram: Generalized Photoredox Catalytic Cycle

Caption: A simplified workflow for photoredox-catalyzed C-H difluoromethoxylation.

This method is powerful because it often proceeds at room temperature and tolerates a wide array of functional groups, including aldehydes, boronic esters, and halogens, which can be used for subsequent chemical modifications.[11]

Coupling of Pre-Functionalized Pyridines

When direct C-H functionalization is not feasible or regioselective, methods utilizing pre-functionalized pyridines, such as halopyridines or hydroxypyridines, provide robust alternatives.

Copper-Catalyzed Coupling of Halopyridines

Copper catalysis is a workhorse for forming C-O bonds. In this context, a halopyridine (typically bromo- or iodo-pyridine) can be coupled with a difluoromethyl-containing nucleophile. While direct coupling with a difluoromethoxide source is challenging, related copper-catalyzed Negishi-type cross-coupling reactions have been developed for difluoromethylation (C-CF₂H bond formation) using a difluoromethyl zinc reagent.[12] These reactions proceed via the formation of an alkyl radical which then enters the copper catalytic cycle.[12][13] The use of specific ligands, such as chiral diamines or bipyridyl-based systems, is often essential to control reactivity and achieve high yields.[14][15]

Nucleophilic Substitution of Hydroxypyridines

Pyridin-4-ols (or 4-hydroxypyridines) exist in equilibrium with their pyridone tautomers.[16] These substrates can undergo O-difluoromethylation. The reaction typically involves deprotonation of the hydroxyl group with a suitable base to form a pyridinolate anion, which then acts as a nucleophile. This anion can react with a reagent that delivers a difluorocarbene, such as TMS-CF₂Br in the presence of a fluoride source or acetate.[6] This strategy offers a predictable way to functionalize the oxygen atom of the pyridine ring.

Experimental Protocols: A Practical Guide

The following protocols are adapted from established literature and are intended for instructional purposes. All reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Visible-Light Photoredox C-H Difluoromethoxylation of a Heteroarene[7][11]

This protocol describes a general procedure for the direct C-H difluoromethoxylation of an electron-rich heteroarene using a pyridinium-based reagent.

-

Materials:

-

Heteroaromatic Substrate (e.g., N-phenylpyrrole) (1.0 equiv)

-

4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate (2.1 equiv)[7]

-

Ru(bpy)₃(PF₆)₂ (photocatalyst, 1-2 mol%)

-

Acetonitrile (MeCN), anhydrous

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Blue LED light source (e.g., 450 nm)

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the heteroaromatic substrate, the pyridinium reagent, and the photocatalyst.

-

Add anhydrous acetonitrile via syringe to achieve a substrate concentration of approximately 0.1 M.

-

Degas the reaction mixture by three freeze-pump-thaw cycles or by sparging with argon for 15-20 minutes.

-

Place the sealed flask approximately 5-10 cm from the blue LED light source and begin vigorous stirring. A cooling fan should be used to maintain the reaction at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times range from 12 to 24 hours.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the difluoromethoxylated product.

-

-

Self-Validation: The success of this protocol relies on the complete exclusion of oxygen and water, which can quench the excited state of the photocatalyst. The choice of acetonitrile as the solvent is critical, as other solvents like DMF or acetone have been shown to be detrimental.[11] The regioselectivity is governed by the electronics of the substrate; the electrophilic •OCF₂H radical will preferentially attack the most electron-rich C-H bond.[11]

Substrate Scope & Data Summary

The applicability of these methods varies significantly. Photoredox C-H difluoromethoxylation generally favors electron-rich (hetero)arenes. For pyridine itself, which is electron-deficient, yields can be modest, and pre-activation strategies may be required.[9][10]

Table 1: Comparison of Difluoromethoxylation Strategies for Pyridines

| Strategy | Pyridine Starting Material | Key Reagents | Typical Conditions | Advantages | Limitations |

| Photoredox C-H | Unsubstituted or substituted pyridine | N-(difluoromethoxy)pyridinium salt, Photocatalyst | Blue LEDs, Room Temp, MeCN | Atom economical, Late-stage functionalization, Mild conditions | Favors electron-rich substrates, Regioselectivity can be an issue for complex pyridines |

| Cu-Catalyzed Cross-Coupling | Halopyridine (Br, I) | CF₂H-source (e.g., Zn(CF₂H)₂), Cu-catalyst, Ligand | Inert atmosphere, 60-100 °C | Good for pre-functionalized rings, Predictable regioselectivity | Requires synthesis of halopyridine, Harsher conditions, Ligand-sensitive |

| Nucleophilic Substitution | Hydroxypyridine | :CF₂ source (e.g., TMS-CF₂Br), Base (e.g., KOAc) | Inert atmosphere, Elevated Temp. | Specific to O-functionalization, Predictable regioselectivity | Limited to hydroxypyridines, Requires stoichiometric base |

Challenges and Future Outlook

While significant progress has been made, several challenges remain. The development of methods for the direct, regioselective difluoromethoxylation of electron-deficient pyridines under mild conditions is a key goal.[9] Furthermore, expanding the toolkit of stable, safe, and cost-effective difluoromethoxylating reagents is crucial for large-scale applications. The future will likely see the emergence of novel catalytic systems, including those based on earth-abundant metals and electrochemistry, to achieve these transformations with greater efficiency and selectivity, further solidifying the difluoromethoxy group as an indispensable tool in the design of next-generation therapeutics.[4]

References

-

Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

-

Good, J. A. D., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. [Link]

-

Ngai, M.-Y., et al. (2022). Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. PubMed. [Link]

-

Shen, X., et al. (2025). Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen Bonds. ResearchGate. [Link]

-

Burley, G., et al. (2025). Chemoselective Difluoromethylation of Nucleosides. PubMed. [Link]

-

Ackermann, L., et al. (n.d.). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. [Link]

-

Ngai, M.-Y., et al. (2022). Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. Organic Letters. [Link]

-

Itoh, Y., et al. (2024). Ligand-Controlled Copper-Catalyzed Halo-Halodifluoromethylation of Alkenes and Alkynes Using Fluorinated Carboxylic Anhydrides. PubMed. [Link]

-

Ngai, M.-Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. National Institutes of Health. [Link]

-

Ngai, M.-Y., et al. (n.d.). Photoredox Catalysis for the Synthesis of N‐CF2H Compounds Using 1‐((N‐(difluoromethyl)‐4‐methylphenyl)‐sulfonamido)pyridin‐1‐ium Trifluoromethanesulfonate. ResearchGate. [Link]

-

Mykhailiuk, P. K., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

Gouverneur, V., et al. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link]

-

Hu, J., et al. (2023). Switching from 2-pyridination to difluoromethylation: ligand-enabled nickel-catalyzed reductive difluoromethylation of aryl iodides with difluoromethyl 2-pyridyl sulfone. Science China Chemistry. [Link]

-

Zhou, L., et al. (2026). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters. [Link]

-

Hu, J., et al. (n.d.). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters. [Link]

-

Liu, F., et al. (n.d.). Proposed mechanism for the copper‐catalyzed deaminative difluoromethylation of alkyl pyridinium salts. ResearchGate. [Link]

-

Twieg, R. J. (2000). ChemInform Abstract: Aromatic Nucleophilic Substitution with 4‐Hydroxypyridine. Sci-Hub. [Link]

-

Liu, F., et al. (2024). Enantioconvergent copper-catalysed difluoromethylation of alkyl halides. National Institutes of Health. [Link]

-

Ngai, M.-Y., et al. (n.d.). Visible-light photoredox-catalyzed C(sp2)-H difluoromethoxylation of (hetero)arenes utilizing a shelf-stable pyridinium reagent. Poster Board #1056. [Link]

-

Baran, P. S., et al. (n.d.). A New Reagent for Direct Difluoromethylation. National Institutes of Health. [Link]

-

Lei, A., et al. (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. National Institutes of Health. [Link]

-

Shen, X., et al. (2021). Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds. PubMed. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 6. Chemoselective Difluoromethylation of Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ligand-Controlled Copper-Catalyzed Halo-Halodifluoromethylation of Alkenes and Alkynes Using Fluorinated Carboxylic Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enantioconvergent copper-catalysed difluoromethylation of alkyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sci-Hub. ChemInform Abstract: Aromatic Nucleophilic Substitution with 4‐Hydroxypyridine. / ChemInform, 2000 [sci-hub.box]

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Bromo-2-(difluoromethoxy)-4-methylpyridine is not publicly available at the time of this writing. The following guide has been meticulously compiled by extrapolating data from structurally analogous compounds and relevant chemical literature. This information is intended to provide a robust safety framework for researchers, scientists, and drug development professionals. It is imperative to treat this compound with the utmost caution, assuming it possesses hazards similar to or greater than its constituent chemical motifs.

This guide is designed to be a dynamic resource, encouraging a proactive and informed approach to safety in the absence of definitive, compound-specific data.

Compound Identification and Structural Rationale for Hazard Assessment

-

Chemical Name: this compound

-

CAS Number: 1261443-46-5

-

Molecular Formula: C₇H₆BrF₂NO

-

Structure:

(A representative image would be placed here in a full document)

The toxicological and safety profile of this molecule is predicted based on the following structural components:

-

Brominated Pyridine Core: Halogenated pyridines are known to exhibit varying degrees of toxicity. The presence of a bromine atom can contribute to skin, eye, and respiratory irritation.

-

Difluoromethoxy Group: This functional group is increasingly used in medicinal chemistry to modulate a compound's metabolic stability and bioavailability.[1] However, the metabolism of fluorinated ethers can sometimes lead to the formation of toxic byproducts.[2] The C-F bond strength and the potential for metabolic cleavage are key considerations.

-

Methylpyridine Substructure: Pyridine and its derivatives are known to be absorbed through the skin and can have effects on the central nervous system, liver, and kidneys upon significant exposure.[3][4]

Predicted Hazard Identification and GHS Classification

Based on an analysis of related compounds, a conservative GHS classification for this compound is proposed. This represents a synthesis of hazards identified for molecules like 4-Bromo-2,5-difluoropyridine and other brominated pyridines.[5]

Predicted GHS Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Tract Irritation) |

-

Predicted Pictograms:

-

Signal Word: Warning

-

Predicted Hazard Statements:

-

Predicted Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362+P364 (Take off contaminated clothing and wash it before reuse), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337+P313 (If eye irritation persists: Get medical advice/attention), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

-

Extrapolated Toxicological Profile

A comprehensive toxicological profile is not available. The following insights are based on the known effects of related chemical classes.

-

Acute Effects:

-

Oral: Harmful if swallowed, likely causing gastrointestinal irritation.

-

Dermal: Expected to cause skin irritation upon direct contact. Prolonged contact may lead to redness and discomfort.

-

Inhalation: Vapors or aerosols may cause irritation to the respiratory tract.[5]

-

Eye: Causes serious eye irritation, potentially leading to redness, pain, and watering.[5]

-

-

Chronic Effects: Long-term or repeated exposure to pyridine derivatives can pose a risk to liver and kidney function.[3][4] The metabolic fate of the difluoromethoxy group is a critical unknown. While often used to block metabolism, some fluorinated ethers can be processed by cytochrome P450 enzymes, potentially releasing harmful metabolites.[2]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available. In the absence of specific information, it should be handled as a compound with unknown long-term health effects.

Risk Assessment and Mitigation Workflow

Given the limited safety data, a rigorous, documented risk assessment is mandatory before any experimental work begins. The following workflow provides a logical framework for this process.

Caption: Risk Assessment Workflow for Compounds with Limited Safety Data.

Experimental Protocols: Safe Handling and Storage

Adherence to the following protocols is critical to minimize exposure and ensure a safe working environment.

5.1. Engineering Controls

-

Primary Containment: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood with a face velocity of 80-120 feet per minute.

-

Ventilation: Ensure the laboratory has adequate general ventilation (6-12 air changes per hour) to supplement the primary containment.

5.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required:

-

Eye and Face Protection: Wear chemical safety goggles that conform to ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashes.

-

Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common choice, but for prolonged contact or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contamination.

-

Skin and Body Protection: A flame-resistant laboratory coat is mandatory. Ensure it is fully buttoned. For larger scale operations, a chemical-resistant apron may be necessary. Full-length pants and closed-toe shoes are required in the laboratory at all times.

5.3. Safe Handling and Hygiene

-

Weighing: If the compound is a solid, weigh it in a ventilated enclosure or carefully within the fume hood to prevent dust inhalation.

-

Transfers: Use appropriate tools (spatulas, pipettes) to transfer the chemical. Avoid creating dust or aerosols.

-

General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before breaks.

-

Decontamination: Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water after the procedure is complete.

5.4. Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

-

Security: Store in a locked cabinet or a secure area with restricted access.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

6.1. First-Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 1-2 glasses of water to dilute the chemical. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

6.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

-

Specific Hazards: Combustion may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen bromide, and hydrogen fluoride.

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

6.3. Accidental Release Measures

-

Evacuation: Evacuate all non-essential personnel from the spill area.

-

Ventilation: Ensure the area is well-ventilated (if safe to do so).

-

Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like sawdust.

-

Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

References

-

Chemsrc. (2025, August 26). 5-Bromo-2-iodo-4-methylpyridine. Retrieved from [Link]

-

ResearchGate. (2024, May 15). The F-Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]

-